SGR-1505

Description

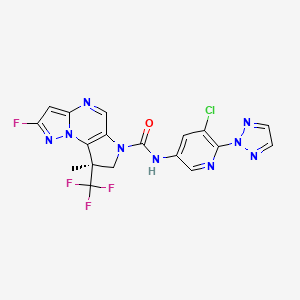

Structure

3D Structure

Properties

CAS No. |

2661481-41-8 |

|---|---|

Molecular Formula |

C18H12ClF4N9O |

Molecular Weight |

481.8 g/mol |

IUPAC Name |

(3R)-N-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]-11-fluoro-3-methyl-3-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |

InChI |

InChI=1S/C18H12ClF4N9O/c1-17(18(21,22)23)8-30(11-7-24-13-5-12(20)29-31(13)14(11)17)16(33)28-9-4-10(19)15(25-6-9)32-26-2-3-27-32/h2-7H,8H2,1H3,(H,28,33)/t17-/m1/s1 |

InChI Key |

DEMHKALZEXJNJH-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@]1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |

Canonical SMILES |

CC1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

SGR-1505: A Deep Dive into its Mechanism of Action in B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, a critical mediator of nuclear factor-kappa B (NF-κB) signaling downstream of the B-cell receptor (BCR).[2][3] In certain subtypes of B-cell lymphoma, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[2] this compound targets the proteolytic activity of MALT1, thereby inhibiting this oncogenic signaling cascade.[4] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic activity of this compound in various B-cell lymphoma models, including those resistant to Bruton's tyrosine kinase (BTK) inhibitors.[2] A Phase 1 clinical trial (NCT05544019) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies, with initial results showing a favorable safety profile and encouraging preliminary efficacy.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: MALT1 Inhibition

This compound functions as a potent and selective allosteric inhibitor of MALT1.[1] MALT1 is a paracaspase that, upon activation within the CBM complex, cleaves several substrates to promote NF-κB activation. By binding to an allosteric site on the MALT1 protein, this compound prevents the conformational changes necessary for its proteolytic activity. This leads to the downstream inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[2]

The CARD11-BCL10-MALT1 (CBM) Signaling Pathway

The CBM complex is central to the activation of NF-κB in lymphocytes. The pathway is initiated by signals from the B-cell receptor (BCR), leading to the activation of Protein Kinase C beta (PKCβ). PKCβ then phosphorylates CARD11 (also known as CARMA1), causing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the active CBM complex.[3] This complex then recruits and activates other downstream signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. This compound's inhibition of MALT1's proteolytic activity acts as a critical bottleneck in this pathway.

Preclinical Data

A summary of the key preclinical data for this compound is presented below.

In Vitro Potency

| Assay Type | Cell Line/Target | IC50 (nM) | Reference |

| Biochemical MALT1 Inhibition | Purified MALT1 enzyme | 1.3 | [4] |

| BCL10 Cleavage | OCI-LY10 | 22 | [4] |

| IL-10 Secretion | OCI-LY10 | 36 | [4] |

| Anti-proliferative | OCI-LY10 (BTKi-sensitive ABC-DLBCL) | 71 | [4] |

| Anti-proliferative | OCI-LY3 (BTKi-resistant ABC-DLBCL) | Not specified, but active | [2] |

| Anti-proliferative | REC-1 (Mantle Cell Lymphoma) | 57 | [4] |

Pharmacokinetics

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Mouse | 9.4 | 1.2 | 1.6 | 57 | [4] |

| Rat | 3.8 | 0.98 | 3.1 | 77 | [4] |

| Dog | 0.86 | 2.0 | 31 | 92 | [4] |

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on standard laboratory practices and available information.

Biochemical MALT1 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of MALT1.

-

Methodology:

-

Recombinant human MALT1 protease is incubated with a fluorogenic substrate in an appropriate assay buffer.

-

This compound is added at various concentrations.

-

The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell-Based Assays (BCL10 Cleavage, IL-10 Secretion, Anti-proliferative)

-

Objective: To assess the effect of this compound on MALT1 activity and cell viability in B-cell lymphoma cell lines.

-

Methodology:

-

Cell Culture: OCI-LY10 and REC-1 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours for anti-proliferative assays).

-

BCL10 Cleavage Assay: After treatment, cell lysates are collected and analyzed by Western blot using an antibody specific for BCL10 to assess the extent of its cleavage.

-

IL-10 Secretion Assay: The cell culture supernatant is collected, and the concentration of secreted IL-10 is measured using an ELISA kit.

-

Anti-proliferative Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: For each assay, the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Tumor Implantation: B-cell lymphoma cells (e.g., OCI-LY10) are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). This compound is administered orally at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups.

-

Clinical Development

This compound is currently being evaluated in a Phase 1, multicenter, open-label, dose-escalation study in adult patients with relapsed or refractory mature B-cell malignancies (NCT05544019).[7]

Phase 1 Trial (NCT05544019) Overview

-

Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]

-

Secondary Objectives: To characterize the pharmacokinetics and pharmacodynamics of this compound, and to assess its preliminary anti-tumor activity.[7]

-

Patient Population: Patients with various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), DLBCL, Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL), who have received a median of four prior treatment regimens.[6]

Preliminary Phase 1 Results

As of a data cutoff in mid-2025, the following preliminary results have been reported:

-

Safety: this compound was generally well-tolerated, with no dose-limiting toxicities observed. The most common treatment-related adverse events were rash and fatigue.[6]

-

Efficacy: An overall response rate (ORR) of 22% was observed across all dose levels in 45 evaluable patients. Responses were seen in patients with CLL, WM, MZL, and ABC-DLBCL.[6]

Conclusion

This compound is a promising novel therapeutic agent for the treatment of B-cell lymphomas, with a well-defined mechanism of action targeting the MALT1 paracaspase and the NF-κB signaling pathway. Its potent preclinical activity, including in BTKi-resistant models, and encouraging preliminary clinical data suggest that this compound has the potential to address a significant unmet medical need for patients with relapsed or refractory B-cell malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Figure 1 from The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency. | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]

- 3. schrodinger.com [schrodinger.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]

- 7. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Targeting a Key Node in B-Cell Malignancies

An In-Depth Technical Guide to SGR-1505: A Novel MALT1 Allosteric Inhibitor

This compound is an orally active, investigational small molecule that functions as an allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] MALT1 is a pivotal intracellular signaling protein that serves as a key mediator of the nuclear factor kappa B (NF-κB) pathway, a critical driver for the survival and proliferation of various B-cell lymphomas.[3][4] The protein possesses dual functionality, acting as both a scaffold for protein complex assembly and as a cysteine protease (paracaspase) that cleaves specific substrates to regulate signaling.[5][6]

In many B-cell malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), the NF-κB pathway is constitutively active, rendering cells dependent on MALT1 activity for survival.[3][5][7] This dependency makes MALT1 a compelling therapeutic target. This compound is specifically designed to inhibit the proteolytic activity of MALT1, offering a novel therapeutic strategy, especially for relapsed or refractory B-cell malignancies, including those that have developed resistance to upstream pathway inhibitors like Bruton's Tyrosine Kinase (BTK) inhibitors.[3][8][9] Preclinical and early clinical data suggest that this compound is a potent and selective inhibitor with a favorable safety profile and encouraging anti-tumor activity.[2][8][10]

The MALT1 Signaling Pathway

The activation of MALT1 is a central event in the canonical NF-κB signaling cascade initiated by antigen receptor stimulation, such as the B-cell receptor (BCR).[11][12][13] The pathway proceeds through the following key steps:

-

Receptor Stimulation and Upstream Kinase Activity: Engagement of the BCR triggers a cascade of tyrosine phosphorylation events that activate Protein Kinase C (PKC).[11][13]

-

CBM Complex Formation: PKC phosphorylates the scaffold protein CARD11 (also known as CARMA1), inducing a conformational change. This allows CARD11 to oligomerize and recruit B-cell lymphoma 10 (BCL10) and MALT1, forming the trimeric CARD11-BCL10-MALT1 (CBM) signalosome.[5][14][15]

-

MALT1 Scaffolding Function: Within the CBM complex, MALT1 acts as a scaffold, recruiting TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14] TRAF6 then mediates the K63-linked polyubiquitination of itself and other targets, leading to the recruitment and activation of the IκB kinase (IKK) complex.[13][16]

-

Canonical NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for proteasomal degradation. This releases NF-κB (typically the p50/RelA dimer) to translocate into the nucleus and activate the transcription of target genes that promote cell survival, proliferation, and inflammation.[17]

-

MALT1 Proteolytic Function: Concurrently, the formation of the CBM complex activates the paracaspase function of MALT1. MALT1 then cleaves several key substrates after arginine residues, which fine-tunes and sustains the NF-κB response.[11][18] Notable substrates include:

This compound: Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active catalytic site.[3][20] This binding event induces a conformational change in the MALT1 protein that specifically inactivates its protease function without affecting its scaffolding role.[1]

The mechanism unfolds as follows:

-

Binding to Allosteric Site: this compound binds to a regulatory pocket on MALT1.

-

Inhibition of Protease Activity: This binding prevents the MALT1 paracaspase from adopting the active conformation required for substrate cleavage.

-

Blockade of Substrate Cleavage: Key substrates like BCL10 and RelB are no longer cleaved. This abrogates the sustained pro-survival signaling that is characteristic of MALT1-dependent lymphomas.[8]

-

Suppression of NF-κB Pathway: By blocking the proteolytic amplification loop, the overall activity of the NF-κB pathway is significantly diminished.[17]

-

Induction of Apoptosis: The reduction in NF-κB-driven transcription of anti-apoptotic and pro-proliferative genes leads to cell cycle arrest and ultimately apoptosis in the malignant B-cells.[6][21]

Quantitative Data

The potency and clinical activity of this compound have been characterized through extensive preclinical and clinical studies.

Table 1: Preclinical Potency of this compound

| Assay Type | Cell Line / Target | IC50 Value | Reference |

|---|---|---|---|

| Biochemical Assay | MALT1 Protease | 1.3 nM | [8] |

| BCL10 Cleavage Assay | OCI-LY10 | 22 nM | [8] |

| IL-10 Secretion Assay | OCI-LY10 | 36 nM | [8] |

| Anti-proliferative Assay | OCI-LY10 | 71 nM | [8] |

| Anti-proliferative Assay | REC-1 (MCL) | 57 nM |[8] |

Table 2: Phase 1 Clinical Trial (NCT05544019) Efficacy in Relapsed/Refractory B-Cell Malignancies

| Parameter | Patient Cohort | Value | Reference |

|---|---|---|---|

| Overall Response Rate (ORR) | All Evaluable Patients (n=45) | 22% (10/45) | [10] |

| Response Rate | Chronic Lymphocytic Leukemia (CLL/SLL) (n=17) | 17.6% (3/17) | [10] |

| Response Rate | Waldenström Macroglobulinemia (WM) (n=5) | 100% (5/5) | [10] |

| Response Rate | Marginal Zone Lymphoma (MZL) (n=5) | 20% (1/5) |[10] |

Table 3: Phase 1 Clinical Trial (NCT05544019) Safety Profile

| Adverse Event Type | Frequency | Reference |

|---|---|---|

| Any Treatment-Related Adverse Event (TRAE) | 43% (21/49) | [10] |

| Most Common TRAE: Rash | 12% | [10] |

| Most Common TRAE: Fatigue | 12% | [10] |

| Treatment-Emergent Serious Adverse Events (SAEs) | 20% (10/49) | [10] |

| Treatment-Related SAEs | One event |[10] |

Table 4: Pharmacokinetics of this compound in Preclinical Models

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Mouse | 9.4 | 1.2 | 1.6 | 57% | [8] |

| Rat | 3.8 | 0.98 | 3.1 | 77% | [8] |

| Dog | 0.86 | 2.0 | 31 | 92% | [8] |

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45% |[8] |

Table 5: Pharmacodynamic Activity of this compound

| Biomarker | Assay | Result | Reference |

|---|---|---|---|

| IL-2 Inhibition | Ex vivo stimulation of T-cells from treated patients | ~90% inhibition achieved at ≥ 150 mg QD | [10] |

| Cytokine Release | In vitro whole blood assay | ~50-fold more potent than JNJ-6633 |[17] |

Experimental Protocols

The evaluation of this compound relies on a suite of biochemical, cellular, and in vivo assays to determine its potency, mechanism of action, and anti-tumor efficacy.

MALT1 Biochemical Protease Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1 protein.

-

Objective: To determine the IC50 value of an inhibitor against recombinant MALT1 protease.

-

Methodology:

-

Reagents: Recombinant, purified MALT1 protease (often engineered as a dimer for constitutive activity), a fluorogenic MALT1 substrate (e.g., based on the LVSR cleavage motif), assay buffer, and test compound (this compound).[19][22]

-

Procedure: a. Dispense serial dilutions of the test compound (dissolved in DMSO) into a 384-well microplate.[23] b. Add purified MALT1 enzyme to each well and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. d. Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to MALT1 proteolytic activity.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition relative to a vehicle control (DMSO) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay confirms target engagement in a cellular context by measuring the inhibition of the cleavage of a known MALT1 substrate.

-

Objective: To assess the ability of this compound to inhibit MALT1 protease activity inside living cells.

-

Methodology:

-

Cell Culture: Culture a MALT1-dependent cell line (e.g., ABC-DLBCL lines OCI-LY3, OCI-LY10, or TMD8) under standard conditions.[6][23]

-

Procedure: a. Seed cells and treat with serial dilutions of this compound or vehicle control for a specified time (e.g., 24 hours).[23] b. For cell lines without constitutive MALT1 activity (e.g., Jurkat T-cells), stimulate the pathway with PMA and ionomycin for 1-2 hours before harvesting.[24] c. Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Determine protein concentration using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies specific for a MALT1 substrate (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-GAPDH). The antibody should detect both the full-length and cleaved forms of the substrate.[6][23] g. Apply a secondary HRP-conjugated antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities for the full-length and cleaved substrate. A potent inhibitor will show a dose-dependent decrease in the cleaved fragment and a corresponding increase in the full-length protein.[6]

-

Cell Viability / Anti-proliferative Assay

This assay measures the effect of MALT1 inhibition on the growth and survival of cancer cell lines.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various lymphoma cell lines.

-

Methodology:

-

Cell Culture: Use a panel of B-cell lymphoma cell lines, including those known to be MALT1-dependent (e.g., OCI-LY10) and MALT1-independent as controls.[8]

-

Procedure: a. Seed cells at a low density in 96-well plates. b. Add serial dilutions of this compound and incubate for an extended period (e.g., 72 to 120 hours) to allow for effects on proliferation.[23] c. Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells. d. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the percentage of cell viability against the drug concentration and calculate the GI50 value using non-linear regression.

-

In Vivo B-Cell Lymphoma Xenograft Model

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

-

Objective: To assess the ability of orally administered this compound to inhibit tumor growth in mice bearing human lymphoma xenografts.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]

-

Procedure: a. Subcutaneously implant a human B-cell lymphoma cell line (e.g., OCI-LY13) or patient-derived xenograft (PDX) tissue into the flank of the mice.[8][25] b. Allow tumors to grow to a palpable, measurable size (e.g., ~100-200 mm³). c. Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, this compound in combination with a BTK inhibitor).[26] d. Administer the drug orally (p.o.) according to the desired schedule (e.g., once or twice daily).[21] e. Measure tumor volume with calipers at regular intervals throughout the study. Monitor animal body weight and general health. f. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for substrate cleavage or RNA-seq).[20]

-

Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the this compound-treated groups and the vehicle control group.

-

Conclusion and Future Directions

This compound represents a highly promising, mechanism-driven therapeutic agent targeting the MALT1 paracaspase. Its allosteric mode of action provides potent and selective inhibition of the proteolytic activity crucial for the survival of NF-κB-addicted B-cell malignancies.[4][20] Preclinical data have established its strong anti-tumor activity, both as a monotherapy and in combination with other targeted agents, in models of DLBCL and other lymphomas.[8][26]

Initial results from the Phase 1 clinical trial (NCT05544019) have demonstrated a manageable safety profile and encouraging signs of clinical efficacy across a range of heavily pretreated B-cell malignancies, including in patients who have failed prior BTK inhibitor therapy.[2][9][10] The robust pharmacodynamic response, evidenced by the profound inhibition of IL-2, confirms strong target engagement in patients.[10] Together, these findings provide a strong rationale for the continued development of this compound as a potential best-in-class MALT1 inhibitor and a valuable new treatment option for patients with difficult-to-treat B-cell cancers.[7][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Schrödinger, Inc. - Schrödinger Receives Fast Track Designation for this compound for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]

- 3. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]

- 4. schrodinger.com [schrodinger.com]

- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]

- 11. MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. B-cell receptor-driven MALT1 activity regulates MYC signaling in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Accelerated In Silico Discovery of this compound: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. Protease activity of MALT1: a mystery unravelled | Biochemical Journal | Portland Press [portlandpress.com]

- 19. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]

- 21. MALT1 Protease Inhibition Overcomes BTK Inhibitor Resistance and Shows Synergistic Activity with Venetoclax in Models of B Cell Lymphoma and Leukemia | Blood | American Society of Hematology [ashpublications.org]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 24. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of this compound As Monotherapy in Subjects with Mature B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]

The Discovery and Synthesis of SGR-1505: A Computationally-Driven Approach to a Novel MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] Developed by Schrödinger, its discovery marks a significant advancement in the application of computational chemistry to accelerate drug development.[1][2] This technical guide details the discovery process, available data on its synthesis, preclinical and clinical findings, and the underlying mechanism of action of this compound in the context of B-cell malignancies.

Introduction to this compound and its Target

This compound is a potent and selective small molecule inhibitor of MALT1, a key protein in the NF-κB signaling pathway.[5] MALT1 is a paracaspase that, as part of the CARD11-BCL10-MALT1 (CBM) complex, is crucial for the activation of NF-κB signaling downstream of the B-cell receptor (BCR).[2] In certain B-cell lymphomas, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), this pathway is constitutively active, driving cancer cell proliferation and survival.[2] this compound is being developed for the treatment of mature B-cell malignancies, including those that have developed resistance to other therapies like BTK inhibitors.[1][2]

Discovery: An In Silico Triumph

The discovery of this compound is a testament to the power of physics-based computational platforms in drug discovery. Schrödinger's approach allowed for the rapid identification of a clinical candidate with a well-balanced profile.[6]

The process began with a published Novartis scaffold as a starting point.[1] Schrödinger's computational platform then explored a vast chemical space, assessing over 8.2 billion compounds in silico.[7] This computational screening, which included multi-parameter optimization (MPO) for potency and drug-like properties, allowed the team to prioritize a small subset of molecules for synthesis.[6]

Ultimately, only 129 compounds were synthesized, with just 78 in the lead series, to identify this compound.[6][8] This highly efficient process led to the identification of a development candidate in approximately 10 months, a significant acceleration compared to traditional drug discovery timelines.[1][7]

Synthesis of this compound

While the detailed, step-by-step chemical synthesis of this compound is proprietary and not publicly disclosed, the discovery process highlights a key aspect of modern medicinal chemistry. The use of a "synthetically-aware, reaction-based enumeration" workflow in the computational phase ensured that the prioritized virtual compounds were synthetically accessible.[9] This approach avoids the common pitfall of designing molecules that are theoretically potent but practically impossible or very costly to synthesize.

The general workflow for the synthesis of a novel compound like this compound would typically involve a multi-step process starting from commercially available starting materials, with purification and characterization at each step. However, the specific reagents, reaction conditions, and purification methods for this compound have not been made public.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of MALT1, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[1][4] MALT1 is a critical component of the CBM signalosome, which is activated downstream of the B-cell receptor. Upon BCR activation, a signaling cascade leads to the formation of the CBM complex, which then activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB transcription factor to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation.

This compound's inhibition of MALT1 blocks this cascade, thereby preventing NF-κB activation and inducing apoptosis in MALT1-dependent cancer cells.[5]

Caption: MALT1 Signaling Pathway and this compound's Point of Intervention.

Preclinical and Clinical Data

This compound has demonstrated promising activity in both preclinical models and early clinical trials.

Preclinical Data

In preclinical studies, this compound has shown potent and selective inhibition of MALT1. It has demonstrated anti-tumor activity as a single agent and in combination with BTK and BCL-2 inhibitors in various B-cell malignancy models.[1][10] Notably, it has shown activity in both BTK inhibitor-sensitive and -resistant cell lines.[2][4]

| Parameter | Cell Line | Value |

| MALT1 Inhibition IC50 | OCI-LY10 | <10 nM[4] |

| IL-10 Secretion Inhibition IC50 | OCI-LY10 | 10-100 nM[4] |

Clinical Data

This compound has completed a Phase 1 study in healthy volunteers and is currently in a Phase 1 trial for patients with relapsed or refractory B-cell malignancies.[1][5] Initial results from the patient trial have shown that this compound is well-tolerated with a favorable safety profile.[3][5] Encouraging preliminary efficacy has been observed across a range of B-cell malignancies.[3][5]

In a Phase 1 study with 49 heavily pretreated patients, this compound achieved an overall response rate of 22% across all dose levels.[11] The FDA has granted Fast Track designation to this compound for the treatment of adult patients with Waldenström macroglobulinemia who have progressed after at least two prior lines of therapy, including a BTK inhibitor.[10][12]

| Clinical Trial | Patient Population | Key Findings |

| Phase 1 | Relapsed/Refractory B-cell Malignancies (n=49) | Overall Response Rate: 22%[11] |

| Favorable safety and tolerability[3] | ||

| Responses observed in CLL and Waldenström macroglobulinemia[3] |

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, this section provides generalized methodologies for the types of assays that would have been used to characterize this compound.

MALT1 Enzymatic Assay (Generalized)

-

Objective: To determine the in vitro potency of this compound in inhibiting MALT1 enzymatic activity.

-

Methodology:

-

Recombinant human MALT1 enzyme is incubated with a fluorogenic substrate.

-

This compound is added at various concentrations.

-

The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the log concentration of this compound.

-

Cell Proliferation Assay (Generalized)

-

Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.

-

Methodology:

-

B-cell lymphoma cell lines (e.g., OCI-LY10) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.

-

Luminescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.

-

In Vivo Xenograft Model (Generalized)

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously implanted with a human B-cell lymphoma cell line.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).

-

Caption: High-Level Experimental Workflow for this compound Development.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for patients with B-cell malignancies. Its discovery through a computationally-driven approach highlights the potential of these technologies to accelerate the development of novel medicines. The favorable preclinical and early clinical data suggest that this compound could be a valuable addition to the treatment landscape for these cancers, particularly in the relapsed/refractory setting and for patients with resistance to existing therapies. Further clinical studies will be crucial to fully define its efficacy and safety profile and to identify the patient populations most likely to benefit from this targeted therapy.

References

- 1. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]

- 2. drughunter.com [drughunter.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. schrodinger.com [schrodinger.com]

- 5. Schrödinger, Inc. - Schrödinger Highlights Discovery of this compound, Clinical-Stage MALT1 Inhibitor, at American Chemical Society National Meeting [ir.schrodinger.com]

- 6. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]

- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. schrodinger.com [schrodinger.com]

- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Schrödinger Highlights Discovery of this compound, Clinical-Stage MALT1 Inhibitor, at American Chemical Society National Meeting | Nasdaq [nasdaq.com]

SGR-1505: A Technical Whitepaper on Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGR-1505 is a potent, orally bioavailable, allosteric inhibitor of the Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver in various B-cell malignancies.[1][2] Preclinical and early clinical studies have demonstrated that this compound effectively engages its target and shows promising anti-tumor activity in models of B-cell lymphomas, including those with resistance to Bruton's tyrosine kinase (BTK) inhibitors. This document provides a comprehensive overview of the target engagement and validation studies for this compound, including detailed experimental methodologies and quantitative data.

Introduction to this compound and its Target, MALT1

MALT1 is a paracaspase that, upon activation of the B-cell receptor (BCR), forms the CBM complex, leading to the activation of the NF-κB pathway.[1][2] This pathway is constitutively active in several subtypes of non-Hodgkin's lymphoma, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target. This compound is a small molecule designed to allosterically inhibit the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in MALT1-dependent cancer cells.[1][2]

Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of action of this compound.

Preclinical Target Engagement and Validation

A series of in vitro and in vivo studies were conducted to confirm the engagement of this compound with MALT1 and to validate its therapeutic potential.

Biochemical and Cellular Assays

The potency of this compound was evaluated through various biochemical and cell-based assays.

| Assay Type | Description | This compound IC50 |

| Biochemical Assay | Inhibition of MALT1 enzymatic activity. | 1.3 nM |

| BCL10 Cleavage Assay | Inhibition of MALT1-mediated cleavage of its substrate BCL10 in OCI-LY10 cells. | 22 nM |

| IL-10 Secretion Assay | Inhibition of IL-10 secretion in OCI-LY10 cells. | 36 nM |

| Antiproliferative Assay | Inhibition of proliferation in ABC-DLBCL OCI-LY10 cells. | 71 nM |

| Antiproliferative Assay | Inhibition of proliferation in Mantle Cell Lymphoma REC-1 cells. | 57 nM |

Experimental Protocols

This assay assesses the ability of this compound to inhibit the proteolytic activity of MALT1 by measuring the cleavage of its direct substrate, BCL10.

-

Cell Culture: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period.

-

Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BCL10 (to detect both full-length and cleaved forms) and a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified, and the IC50 is calculated.

This assay measures the functional consequence of MALT1 inhibition on the production of the NF-κB target gene, IL-10.

-

Cell Culture and Treatment: OCI-LY10 cells are seeded in 96-well plates and treated with a dilution series of this compound.

-

Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

ELISA: The concentration of IL-10 in the supernatant is quantified using a commercial human IL-10 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated, and the IL-10 concentrations in the treated samples are determined. The IC50 value is calculated based on the dose-response curve.

This assay determines the effect of this compound on the proliferation of B-cell lymphoma cell lines.

-

Cell Staining: Cells (e.g., OCI-LY10, REC-1) are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

-

Treatment: The CFSE-labeled cells are cultured in the presence of various concentrations of this compound.

-

Incubation: Cells are incubated for a period that allows for several cell divisions (e.g., 72-96 hours).

-

Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

-

Analysis: The proliferation index is calculated based on the distribution of cells across different generations (peaks of decreasing fluorescence). The IC50 for proliferation inhibition is then determined.

In Vivo Efficacy in Xenograft Models

This compound demonstrated significant anti-tumor activity in mouse xenograft models of B-cell lymphoma.[3]

| Xenograft Model | Treatment | Outcome |

| ABC-DLBCL (OCI-LY10) | This compound Monotherapy | Strong anti-tumor activity |

| Mantle Cell Lymphoma (REC-1) | This compound Monotherapy | Strong anti-tumor activity |

| Relapsed/Refractory B-cell Lymphoma | This compound in combination with a BTK inhibitor | Overcame drug-induced resistance |

-

Cell Implantation: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of human B-cell lymphoma cells (e.g., OCI-LY10).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Clinical Validation and Pharmacodynamics

A Phase 1 clinical trial (NCT05544019) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with relapsed or refractory B-cell malignancies.

Pharmacodynamic Evidence of Target Engagement

Preliminary data from the Phase 1 study in healthy subjects and patients provided evidence of MALT1 inhibition.

-

Cytokine Release Inhibition: this compound inhibited cytokine release in ex vivo stimulated human whole blood, providing pharmacodynamic evidence of MALT1 inhibition.

-

IL-2 Inhibition: In patients, this compound demonstrated inhibition of T-cell derived IL-2 upon ex vivo stimulation, with approximately 90% inhibition achieved at doses of ≥ 150 mg once daily.[1]

Experimental Workflow: Whole Blood Cytokine Release Assay

Conclusion

The comprehensive preclinical and emerging clinical data strongly support the target engagement of this compound with MALT1. The potent and selective inhibition of MALT1's proteolytic activity translates to significant anti-proliferative and pro-apoptotic effects in various B-cell lymphoma models. The pharmacodynamic evidence from the Phase 1 study further validates the mechanism of action in humans. These findings underscore the potential of this compound as a promising novel therapeutic for patients with B-cell malignancies.

References

In Vitro Characterization of SGR-1505: A Potent and Selective MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of the B-cell receptor (BCR).[1] Constitutive activation of this pathway is a hallmark of certain B-cell malignancies, including Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.[1][2]

This compound has demonstrated potent single-agent and combination activity in preclinical models of B-cell malignancies. This document summarizes the key in vitro data for this compound, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative in vitro activity of this compound in various biochemical and cell-based assays. The data highlights the potency of this compound and includes a comparison with the clinical-stage MALT1 inhibitor, JNJ-6633.

| Assay Type | This compound IC50 (nM) | JNJ-6633 IC50 (nM) | Cell Line |

| Biochemical Assay | 1.3 | 73 | - |

| BCL10 Cleavage Assay | 22 | 98 | OCI-LY10 |

| IL-10 Secretion Assay | 36 | 267 | OCI-LY10 |

| Antiproliferative Assay | 71 | 430 | OCI-LY10 |

| Antiproliferative Assay | 57 | 884 | REC-1 (MCL) |

Data compiled from publicly available information.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard industry practices for characterizing MALT1 inhibitors.

MALT1 Biochemical Assay

This assay measures the direct enzymatic activity of MALT1 and the inhibitory effect of this compound.

Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by MALT1 results in the release of a fluorophore, which is quantified to determine the enzyme's activity.

Protocol:

-

Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100), this compound (or other test compounds), and a known MALT1 inhibitor as a positive control.

-

Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well plate, add the MALT1 enzyme to each well. c. Add the diluted this compound or control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well. e. Monitor the fluorescence signal (e.g., excitation at 360 nm and emission at 460 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

BCL10 Cleavage Assay

This cell-based assay assesses the ability of this compound to inhibit the MALT1-mediated cleavage of its endogenous substrate, BCL10.

Principle: ABC-DLBCL cell lines, such as OCI-LY10, exhibit constitutive MALT1 activity, leading to the cleavage of BCL10. Treatment with a MALT1 inhibitor prevents this cleavage. The levels of full-length and cleaved BCL10 are measured by Western blot.

Protocol:

-

Cell Culture: Culture OCI-LY10 cells in appropriate media (e.g., RPMI-1640 supplemented with 20% fetal bovine serum).

-

Treatment: Seed the cells and treat with a range of this compound concentrations for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies specific for BCL10 and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities for full-length and cleaved BCL10. Calculate the percentage of BCL10 cleavage inhibition at each this compound concentration and determine the IC50 value.

IL-10 Secretion Assay

This assay measures the effect of this compound on the production and secretion of the cytokine IL-10, a downstream consequence of NF-κB activation in ABC-DLBCL cells.

Principle: Constitutive NF-κB signaling in OCI-LY10 cells leads to the secretion of IL-10. Inhibition of MALT1 by this compound blocks this signaling and reduces IL-10 secretion, which is quantified by ELISA.

Protocol:

-

Cell Culture and Treatment: Culture OCI-LY10 cells and treat with varying concentrations of this compound for a defined period (e.g., 48 hours).

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

-

ELISA: a. Use a commercially available human IL-10 ELISA kit. b. Follow the manufacturer's instructions to measure the concentration of IL-10 in the collected supernatants.

-

Data Analysis: Plot the IL-10 concentration against the this compound concentration and determine the IC50 value for the inhibition of IL-10 secretion.

ABC-DLBCL Cell Proliferation Assay

This assay evaluates the impact of this compound on the growth and viability of ABC-DLBCL cell lines.

Principle: The proliferation of ABC-DLBCL cell lines like OCI-LY10 is dependent on the constitutive activity of the NF-κB pathway. Inhibition of MALT1 by this compound is expected to inhibit cell proliferation. Cell viability is measured using a metabolic assay.

Protocol:

-

Cell Seeding: Seed OCI-LY10 cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a prolonged period (e.g., 72-96 hours).

-

Viability Measurement: a. Add a cell viability reagent (e.g., CellTiter-Glo®, WST-1) to each well. b. Incubate according to the manufacturer's protocol. c. Measure the signal (luminescence or absorbance) using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the this compound concentration. Calculate the IC50 value for the antiproliferative effect.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: MALT1 signaling pathway in B-cells.

Experimental Workflow Diagram

Caption: In vitro characterization workflow for this compound.

References

Preclinical Pharmacology of SGR-1505: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of SGR-1505, an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound was developed by Schrödinger using their physics-based computational platform and is currently in clinical development for the treatment of relapsed/refractory B-cell malignancies.[1][2][3] Preclinical data have demonstrated that this compound is a highly potent and selective inhibitor of MALT1, exhibiting anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents.[1][2]

Mechanism of Action

This compound functions as a potent, small molecule allosteric inhibitor of MALT1's enzymatic activity.[4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is situated downstream of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway.[6][7][8] As the sole proteolytic component of the CBM signalosome, MALT1 plays a critical role in mediating nuclear factor kappa B (NF-κB) signaling, a pathway essential for the survival and proliferation of certain B-cell lymphomas.[6][9][10] Constitutive activation of the NF-κB pathway is a defining characteristic of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[4][6] By inhibiting MALT1, this compound effectively blocks this signaling cascade, leading to anti-proliferative effects in cancer cells.[4][5]

In Vitro Activity

This compound has demonstrated potent activity in a variety of in vitro assays, confirming its inhibitory effect on MALT1 and its anti-proliferative capabilities in B-cell lymphoma cell lines.

| Assay Type | Cell Line | IC50 | Reference |

| Biochemical MALT1 Inhibition | - | 1.3 nM | [9] |

| BCL10 Cleavage | OCI-LY10 | 22 nM | [9] |

| IL-10 Secretion | OCI-LY10 | 10-100 nM | [5] |

| Anti-proliferative | OCI-LY10 | 71 nM | [9] |

| Anti-proliferative | REC-1 (Mantle Cell Lymphoma) | 57 nM | [9] |

| Anti-proliferative | OCI-LY3 (BTKi-resistant) | Active | [4][11] |

Notably, this compound shows anti-proliferative activity in both BTK inhibitor (BTKi)-sensitive (OCI-LY10) and BTKi-resistant (OCI-LY3) ABC-DLBCL cell lines.[4][12] Preclinical studies have also indicated that this compound is more potent than the competitor MALT1 inhibitor, JNJ-6633.[6][13] For instance, in a human primary T-cell based assay, this compound showed at least a ten-fold greater potency than JNJ-6633.[6] Furthermore, approximately a 50-fold lower concentration of this compound was required to achieve 90% inhibition of cytokine release in an in vitro whole blood assay from healthy human subjects compared to JNJ-6633.[14]

In Vivo Pharmacology

The anti-tumor efficacy of this compound has been evaluated in vivo using xenograft models of B-cell lymphomas.

| Model | Treatment | Outcome | Reference |

| ABC-DLBCL Cell Line-Derived Xenograft | This compound Monotherapy | Tumorostatic and regressive antitumor activity | [4][6] |

| Patient-Derived Xenograft (ABC-DLBCL) | This compound Monotherapy | Tumorostatic and regressive antitumor activity | [6] |

| ABC-DLBCL OCI-LY13 Xenograft | This compound Monotherapy | Strong antitumor activity | [9] |

| Mantle Cell Lymphoma REC-1 Xenograft | This compound Monotherapy | Strong antitumor activity | [9] |

| ABC-DLBCL Xenograft | This compound + Ibrutinib (BTKi) | Tumorostatic and regressive antitumor activity | [4][6] |

| B-cell Lymphoma Models | This compound + BTK/BCL-2 Inhibitors | Strong combination impact on cell viability, overcame drug-induced resistance | [2][9][13] |

These studies demonstrate that this compound is active as a single agent and also shows synergistic or additive effects when combined with standard-of-care agents like BTK and BCL-2 inhibitors.[1][2] The combination of this compound with a BTK inhibitor has been shown to overcome drug-induced resistance in relapsed/refractory B-cell lymphoma models.[9]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in multiple species, revealing favorable drug-like properties.

| Species | Clearance | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Mouse | 9.4 mL/min/kg | 1.2 | 1.6 | 57 | [9] |

| Rat | 3.8 mL/min/kg | 0.98 | 3.1 | 77 | [9] |

| Dog | 0.86 mL/min/kg | 2.0 | 31 | 92 | [9] |

| Cynomolgus Monkey | 1.7 mL/min/kg | 0.68 | 5.0 | 45 | [9] |

This compound exhibits low clearance and moderate to high oral bioavailability across the tested species.[9]

Experimental Protocols

While specific detailed protocols from the proprietary studies are not publicly available, the following are representative methodologies for the key experiments cited.

MALT1 Biochemical Assay

A biochemical assay to determine the IC50 of this compound against MALT1 would typically involve a purified, recombinant MALT1 enzyme and a fluorogenic substrate. The rate of substrate cleavage, and thus enzyme activity, is measured by detecting the increase in fluorescence over time.

References

- 1. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]

- 2. Schrödinger, Inc. - Schrödinger Receives Fast Track Designation for this compound for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]

- 3. schrodinger.com [schrodinger.com]

- 4. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accelerated In Silico Discovery of this compound: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]

- 10. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]

- 11. schrodinger.com [schrodinger.com]

- 12. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]

The Pivotal Role of MALT1 in NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a multifaceted signaling molecule that plays a critical role in the activation of the nuclear factor-κB (NF-κB) transcription factor. Possessing both scaffolding and proteolytic functions, MALT1 is a central mediator in lymphocyte activation and is implicated in the pathogenesis of certain lymphomas and autoimmune diseases. This technical guide provides an in-depth exploration of the dual roles of MALT1 in NF-κB signaling, detailing its molecular mechanisms, substrates, and regulation. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying MALT1, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: MALT1 as a Key Regulator of NF-κB

The NF-κB family of transcription factors is a cornerstone of the immune response, regulating the expression of genes involved in inflammation, cell survival, and proliferation. The precise control of NF-κB activation is paramount, and its dysregulation is associated with numerous pathological conditions. MALT1 has emerged as a crucial regulator of NF-κB signaling, particularly in the context of antigen receptor signaling in lymphocytes.[1][2] Initially identified through its involvement in chromosomal translocations in MALT lymphoma, MALT1 is now recognized as a key component of the CARMA-BCL10-MALT1 (CBM) signalosome complex.[3][4] This guide will dissect the intricate functions of MALT1, highlighting its dual capacity as a scaffold and a paracaspase, and its impact on both canonical and non-canonical NF-κB pathways.

The Dual Function of MALT1 in NF-κB Signaling

MALT1 orchestrates NF-κB activation through two distinct yet interconnected mechanisms: its function as a molecular scaffold and its intrinsic proteolytic activity.[5][6]

MALT1 as a Scaffolding Protein

Upon T-cell or B-cell receptor stimulation, MALT1 is recruited into the CBM complex, alongside a CARMA/CARD family protein (e.g., CARMA1 in lymphocytes) and BCL10.[1][2] In this complex, MALT1 acts as a central scaffold, bringing together key downstream signaling molecules.[1] A critical event is the recruitment of the E3 ubiquitin ligase TRAF6 to the CBM complex.[6][7] This recruitment facilitates the K63-linked polyubiquitination of multiple targets, including MALT1 itself and the IKK complex regulatory subunit NEMO (IKKγ).[8][9] This ubiquitination is a crucial step for the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB), leading to its proteasomal degradation and the subsequent nuclear translocation of NF-κB dimers.[6]

MALT1 as a Protease (Paracaspase)

MALT1 possesses a caspase-like domain that confers it with proteolytic activity, classifying it as a paracaspase.[3] This enzymatic function is crucial for the full and sustained activation of NF-κB and is independent of the IKK complex for some of its effects.[10] MALT1 cleaves a specific set of substrates after an arginine residue.[10] The cleavage of these substrates fine-tunes the NF-κB response.

-

RelB: A member of the NF-κB family, RelB is cleaved by MALT1.[10] This cleavage leads to its proteasomal degradation and is thought to remove an inhibitory effect on canonical NF-κB complexes (p50-RelA and p50-c-Rel), thereby promoting their sustained DNA binding and transcriptional activity.[10]

-

A20 (TNFAIP3): A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 inactivates it, thus amplifying the NF-κB response.[11][12]

-

BCL10: While essential for CBM complex formation, BCL10 is also a substrate of MALT1. Its cleavage does not appear to be essential for NF-κB activation but has been implicated in regulating T-cell adhesion.[1][13]

-

CYLD: Another deubiquitinating enzyme that negatively regulates NF-κB signaling. MALT1-mediated cleavage of CYLD removes this inhibitory signal.[11][12]

-

HOIL-1 (RBCK1): A component of the Linear Ubiquitin Chain Assembly Complex (LUBAC), which is involved in NF-κB activation. MALT1 cleavage of HOIL-1 can modulate canonical NF-κB signaling.[5][14]

-

Regnase-1: An RNase that promotes the degradation of mRNAs encoding inflammatory cytokines. MALT1 cleavage of Regnase-1 stabilizes these transcripts, leading to enhanced cytokine production.[5]

MALT1 in Non-Canonical NF-κB Signaling

While the primary role of wild-type MALT1 is in the canonical NF-κB pathway, the API2-MALT1 fusion oncoprotein, found in MALT lymphomas, has been shown to activate the non-canonical NF-κB pathway.[3][15] This fusion protein constitutively activates MALT1's protease function. A key substrate in this context is NF-κB-inducing kinase (NIK).[3][16] Cleavage of NIK by API2-MALT1 results in a stabilized, constitutively active NIK fragment that promotes the processing of p100 to p52, a hallmark of non-canonical NF-κB activation.[3][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to MALT1's function and inhibition.

Table 1: MALT1 Expression Levels

| Cell Type/Tissue | Expression Level | Reference |

| Lymphoid Tissues (Spleen, Lymph Node, Tonsil) | High Cytoplasmic Expression | [17] |

| Immune Cells (Dendritic cells, Monocytes) | Enhanced RNA Expression | [17] |

| Multiple Myeloma Cells | Elevated mRNA Expression | [18][19] |

| Prostate Cancer | Overexpressed | [20] |

| Hematopoietic Stem/Progenitor Cells | Low/Undetectable (in normal state) | [4] |

Table 2: MALT1 Inhibitors and their Effects

| Inhibitor | Target | Effective Concentration | Effect on NF-κB Signaling | Reference |

| MI-2 | MALT1 Protease | 200-500 nM (GI50 in ABC-DLBCL cells) | Reduces NF-κB reporter activity by 50% at 24h | [12] |

| Z-VRPR-FMK | MALT1 Protease | 50 µM | Attenuates NF-κB signature in ABC-DLBCL cells | [12] |

| Mepazine | MALT1 Protease | 4 µM | Inhibits LPS-induced NF-κB activation in macrophages | [21] |

Detailed Experimental Protocols

MALT1 In Vitro Cleavage Assay

This assay measures the proteolytic activity of MALT1 using a fluorogenic substrate.

Methodology:

-

Cell Lysis: Lyse cells (e.g., stimulated Jurkat T-cells) in a suitable lysis buffer.[10]

-

Immunoprecipitation: Precipitate endogenous or overexpressed MALT1 from the cell lysate using an anti-MALT1 antibody coupled to Protein A/G beads.[22]

-

Washing: Wash the beads extensively to remove non-specific proteins.

-

Cleavage Reaction: Resuspend the beads in a cleavage assay buffer. Add a fluorogenic substrate peptide, such as Ac-LRSR-AMC (based on the BCL10 cleavage site) or Ac-LVSR-AMC (based on the RelB cleavage site), to a final concentration of 20-25 µM.[10][22]

-

Incubation: Incubate the reaction at 30°C.

-

Measurement: Measure the release of the fluorescent group (AMC) over time using a microplate reader (excitation ~360 nm, emission ~460 nm).[22][23]

Co-Immunoprecipitation (Co-IP) of the CBM Complex

This protocol is used to study the interaction between MALT1 and other components of the CBM complex, such as BCL10 and CARMA1.

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without high concentrations of SDS) to preserve protein-protein interactions.[24][25]

-

Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads to reduce non-specific binding.[25]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one component of the complex (e.g., anti-MALT1 or anti-BCL10).

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other suspected components of the complex (e.g., probe for BCL10 and CARMA1 if MALT1 was immunoprecipitated).

NF-κB Reporter Assay

This assay quantifies NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., 293T or Jurkat) with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.[26]

-

Stimulation/Inhibition: Treat the cells with stimuli to activate NF-κB (e.g., PMA/ionomycin) or with MALT1 inhibitors.

-

Cell Lysis: Lyse the cells after the treatment period.

-

Luciferase Measurement: Measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Conclusion and Future Directions

MALT1 stands as a critical signaling node in the NF-κB pathway, with its dual scaffolding and proteolytic functions providing multiple layers of regulation. Its essential role in lymphocyte activation and its pathogenic involvement in lymphoma and autoimmune diseases make it an attractive therapeutic target. The development of specific MALT1 protease inhibitors has shown promise in preclinical models of ABC-DLBCL and other inflammatory conditions.[21][27] Future research will likely focus on further elucidating the full spectrum of MALT1 substrates, understanding the precise spatiotemporal regulation of its activity, and advancing MALT1-targeted therapies into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the complex biology of MALT1 and its role in health and disease.

References

- 1. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. pnas.org [pnas.org]

- 5. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

- 9. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of NF-κB signaling by caspases and MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | MALT1-Dependent Cleavage of HOIL1 Modulates Canonical NF-κB Signaling and Inflammatory Responsiveness [frontiersin.org]

- 15. Non-Canonical NF-κB Activation and Abnormal B Cell Accumulation in Mice Expressing Ubiquitin Protein Ligase-Inactive c-IAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MALT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 18. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death | Blood Advances | American Society of Hematology [ashpublications.org]

- 19. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Integrative Analysis of MALT1 as a Potential Therapeutic Target for Prostate Cancer and its Immunological Role in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 23. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

SGR-1505: A Technical Whitepaper on a Novel Allosteric MALT1 Inhibitor for B-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGR-1505 is a potent and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver of proliferation and survival in various B-cell lymphomas.[1][2] Developed by Schrödinger, Inc., this compound was discovered through a sophisticated computational platform and has demonstrated significant preclinical anti-tumor activity.[3][4] It is currently under investigation in a Phase 1 clinical trial for the treatment of relapsed or refractory B-cell malignancies.[2][5][6] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental characterization of this compound.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule with a complex heterocyclic structure. Its development focused on optimizing potency while maintaining favorable drug-like properties, including permeability and solubility.[7]

| Property | Value | Reference |

| IUPAC Name | N-[5-chloro-6-(2H-1,2,3-triazol-2-yl)-3-pyridinyl]-2-fluoro-7,8-dihydro-8-methyl-8-(trifluoromethyl)-6H-Pyrazolo[1,5-a]pyrrolo[2,3-e]pyrimidine-6-carboxamide | [8] |

| CAS Number | 2661481-41-8 | [9][10][11] |

| Molecular Formula | C₁₈H₁₂ClF₄N₉O | [10][11] |

| Molecular Weight | 481.79 g/mol | [10][11] |

| SMILES String | C[C@]1(CN(c2cnc3cc(F)nn3c21)C(=O)Nc4cc(c(nc4)-n5nccn5)Cl)C(F)(F)F | [8] |

| Appearance | White to off-white solid | [11] |

| Solubility | Soluble in DMSO (100 mg/mL) | [11] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of the MALT1 protease.[9][11][12] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR).[13][14] In many B-cell lymphomas, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), the NF-κB pathway is constitutively active, promoting cell survival and proliferation.[13][14]

MALT1's proteolytic activity is crucial for cleaving and inactivating negative regulators of the NF-κB pathway, thereby sustaining the pro-survival signaling. This compound binds to an allosteric site on MALT1, inducing a conformational change that inhibits its enzymatic function. This leads to the suppression of NF-κB signaling, resulting in decreased proliferation and induction of apoptosis in MALT1-dependent cancer cells.[9][11][12][13]

MALT1 Signaling Pathway and Inhibition by this compound

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Preclinical Characterization

In Vitro Potency

This compound has demonstrated potent inhibition of MALT1 in both biochemical and cellular assays.

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| Biochemical MALT1 Inhibition | - | 1.3 | [15] |

| BCL10 Cleavage | OCI-LY10 | 22 | [10][15] |

| IL-10 Secretion | OCI-LY10 | 36 | [10][15] |

| Anti-proliferative Activity | OCI-LY10 | 71 | [10][15] |

| Anti-proliferative Activity | REC-1 (Mantle Cell Lymphoma) | 57 | [15] |

In Vivo Efficacy

In preclinical xenograft models of B-cell lymphoma, this compound has shown strong anti-tumor activity, both as a monotherapy and in combination with other standard-of-care agents like BTK inhibitors.[2][4][16]

Pharmacokinetics

Pharmacokinetic studies in multiple species have indicated that this compound has favorable properties for an orally administered drug, including low clearance and moderate to high oral bioavailability.[15]

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | 9.4 | 1.2 | 1.6 | 57 |

| Rat | 3.8 | 0.98 | 3.1 | 77 |

| Dog | 0.86 | 2.0 | 31 | 92 |

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, this section provides representative methodologies for the key assays based on publicly available information and standard laboratory practices.

MALT1 Biochemical Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified MALT1 protein.

Caption: A representative workflow for a MALT1 biochemical inhibition assay.

Protocol:

-

Serially dilute this compound in DMSO and dispense into a 384-well plate.[10]

-

Add purified recombinant MALT1 protein in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT).[10]

-

Incubate the compound and enzyme at room temperature for a defined period (e.g., 40 minutes).[10]

-

Initiate the reaction by adding a fluorogenic MALT1 substrate (e.g., TAMRA-LVSRGAAS-QSY7).[10]

-